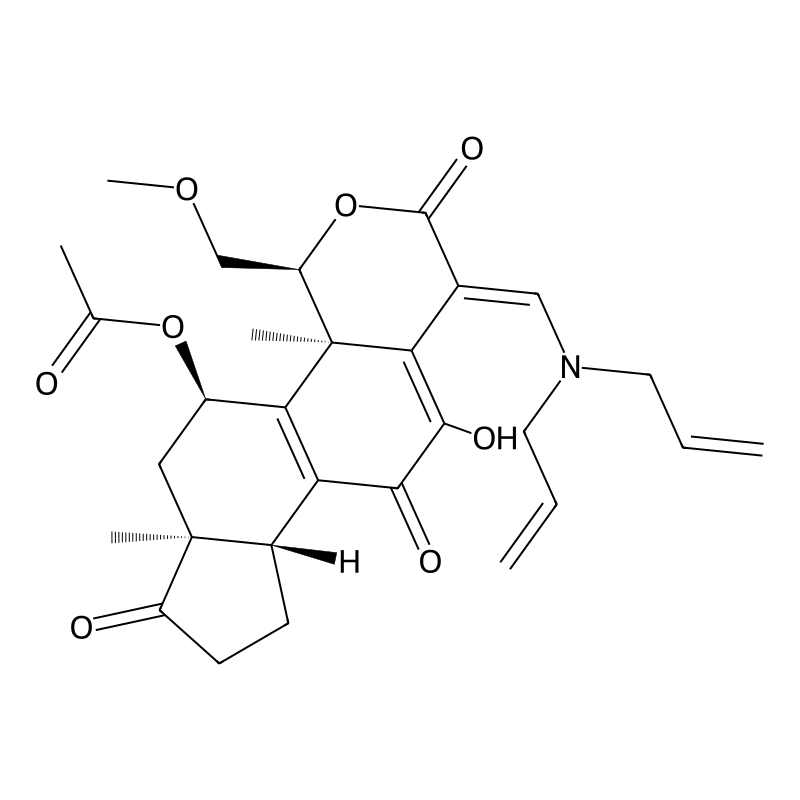

Sonolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sonolisib, also known as PX-866, is a semi-synthetic, irreversible, and orally available pan-PI3K inhibitor derived from the natural product wortmannin. It primarily targets the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway frequently dysregulated in cancer research models. Unlike many reversible inhibitors, Sonolisib forms a covalent bond in the ATP-binding site of the kinase, leading to sustained target inhibition. This profile makes it a crucial tool for in vitro and in vivo studies requiring potent and durable suppression of the PI3K/Akt/mTOR pathway, particularly in models of glioblastoma and other solid tumors.

References

- [1] Ihle, N. T., et al. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Molecular Cancer Therapeutics, 4(9), 1349-1357 (2005).

- [2] Hong, D. S., et al. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 18(15), 4173-4182 (2012).

- [3] Koul, D., et al. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro-oncology, 12(6), 620-628 (2010).

- [4] Maira, S. M., et al. NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is highly effective in preclinical models of human breast cancer. Molecular Cancer Therapeutics, 7(7), 1851-1863 (2008).

- [5] Serra, V., et al. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022-8030 (2008).

While other PI3K pathway inhibitors, including dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), are available, they are not functionally interchangeable with Sonolisib. Critical differences in isoform selectivity, mechanism of action (irreversible vs. reversible), and pharmacokinetic properties directly impact experimental outcomes. For instance, Sonolisib's poor activity against the PI3K-beta isoform may reduce certain on-target toxicities observed with broader pan-PI3K inhibitors. Furthermore, dual PI3K/mTOR inhibitors can exhibit distinct toxicity profiles and low oral bioavailability, complicating in vivo dosing and potentially compromising study reproducibility. Selecting an alternative based on target class alone, without considering these specific attributes, can lead to inconsistent cellular responses, unpredictable in vivo efficacy, and misleading conclusions, making Sonolisib a necessary choice for studies requiring its specific inhibitory and pharmacokinetic profile.

References

- [1] Koul, D., et al. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro-oncology, 12(6), 620-628 (2010).

- [2] Wise-Draper, T. M., et al. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. Targeted Oncology, 12(4), 463-472 (2017).

- [3] Janku, F., et al. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 17(11), 2975 (2025).

High-Potency Isoform Inhibition: Sub-Nanomolar Potency Against PI3Kα

Sonolisib demonstrates exceptional potency against the p110α isoform of PI3K, with a reported IC50 value of 0.1 nM. This is significantly more potent than many other pan-PI3K or dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235), which has a reported IC50 of 4 nM for the same isoform. Its potency extends to other isoforms with IC50 values of 1.0 nM for p120γ and 2.9 nM for p110δ.

| Evidence Dimension | Inhibitory Potency (IC50) against PI3Kα |

| Target Compound Data | 0.1 nM |

| Comparator Or Baseline | Dactolisib (BEZ235): 4 nM |

| Quantified Difference | 40-fold higher potency than Dactolisib |

| Conditions | Biochemical enzyme assays. |

Higher potency allows for the use of lower concentrations in vitro and potentially lower doses in vivo to achieve effective target inhibition, reducing off-target effects and conserving compound.

Demonstrated Oral Bioavailability and In Vivo Efficacy for Reliable Animal Studies

Sonolisib is explicitly described as an orally available inhibitor whose administration results in significant antitumor activity in animal models. In a U87 glioblastoma flank xenograft model, oral administration of Sonolisib at 2.0 mg/kg/day resulted in an 84% reduction in mean tumor volume. This contrasts with some dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which has been reported to have quite low oral bioavailability in clinical studies, potentially complicating its use and translation from in vitro to in vivo settings.

| Evidence Dimension | In Vivo Oral Efficacy & Bioavailability |

| Target Compound Data | Orally available; 84% tumor volume reduction at 2.0 mg/kg/day in a U87 xenograft model. |

| Comparator Or Baseline | Dactolisib (BEZ235): Reported to have low oral bioavailability, which can lead to high inter-individual variability and inconsistent exposure. |

| Quantified Difference | Proven oral efficacy vs. potential for poor/variable oral exposure with comparators. |

| Conditions | Oral gavage administration in mouse xenograft models. |

For researchers conducting animal studies, reliable oral bioavailability simplifies dosing regimens, improves reproducibility, and ensures consistent target engagement, making experimental results more robust.

High Solubility in Standard Organic Solvents for Simplified Stock Preparation and Handling

Sonolisib exhibits high solubility in common laboratory organic solvents, reported at up to 200 mg/mL in DMSO and 200 mg/mL in ethanol. This facilitates the preparation of high-concentration stock solutions, simplifying dilution schemes for a wide range of in vitro assays. While many inhibitors are soluble in DMSO, the high solubility of Sonolisib provides greater experimental flexibility compared to compounds with more limited solubility, which can constrain achievable concentrations in assays and require more complex formulation efforts for in vivo work.

| Evidence Dimension | Solubility in Common Lab Solvents |

| Target Compound Data | DMSO: 200 mg/mL; Ethanol: 200 mg/mL |

| Comparator Or Baseline | General baseline for research compounds, where lower solubility can be a handling constraint. |

| Quantified Difference | Provides a wide working concentration range for stock solutions. |

| Conditions | Standard laboratory conditions. |

Excellent solubility simplifies lab workflow, reduces the risk of compound precipitation in assays, ensures accurate dosing, and minimizes the volume of solvent (e.g., DMSO) added to cell cultures.

In Vivo Xenograft Studies Requiring Reliable Oral Dosing

Sonolisib's demonstrated oral bioavailability and in vivo efficacy make it a preferred choice for animal studies where oral gavage is the desired administration route. Its proven ability to significantly inhibit tumor growth upon oral dosing provides a reliable model system, avoiding the formulation challenges and variable exposure associated with compounds possessing poor oral pharmacokinetics.

Cell-Based Assays Targeting PI3Kα-Dependent Proliferation and Survival

Given its sub-nanomolar potency against the p110α isoform, Sonolisib is exceptionally well-suited for in vitro studies investigating cancer cell lines with PIK3CA mutations or PTEN loss. The high potency allows for precise dose-response curves and effective pathway inhibition at low concentrations, minimizing potential off-target kinase effects.

Studies Investigating Irreversible Kinase Inhibition Mechanisms

As an irreversible, covalent inhibitor, Sonolisib is a critical tool for research comparing the biological consequences of transient versus sustained kinase inhibition. It is ideal for washout experiments designed to determine how long the signaling pathway remains suppressed after the compound is removed, a question that cannot be answered using reversible inhibitors.

References

- [1] Koul, D., et al. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro-oncology, 12(6), 620-628 (2010).

- [2] Ihle, N. T., et al. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Molecular Cancer Therapeutics, 4(9), 1349-1357 (2005).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Hong DS, Bowles DW, Falchook GS, Messersmith WA, George GC, O'Bryant CL, Vo AC, Klucher K, Herbst RS, Eckhardt SG, Peterson S, Hausman DF, Kurzrock R, Jimeno A. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2012 Aug 1;18(15):4173-82. doi: 10.1158/1078-0432.CCR-12-0714. Epub 2012 Jun 12. PubMed PMID: 22693357.

3: Gwak HS, Shingu T, Chumbalkar V, Hwang YH, DeJournett R, Latha K, Koul D, Alfred Yung WK, Powis G, Farrell NP, Bögler O. Combined action of the dinuclear platinum compound BBR3610 with the PI3-K inhibitor PX-866 in glioblastoma. Int J Cancer. 2011 Feb 15;128(4):787-96. doi: 10.1002/ijc.25394. PubMed PMID: 20473884; PubMed Central PMCID: PMC2990813.

4: Koul D, Shen R, Kim YW, Kondo Y, Lu Y, Bankson J, Ronen SM, Kirkpatrick DL, Powis G, Yung WK. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro Oncol. 2010 Jun;12(6):559-69. doi: 10.1093/neuonc/nop058. Epub 2010 Feb 15. PubMed PMID: 20156803; PubMed Central PMCID: PMC2940638.

5: Le Cras TD, Korfhagen TR, Davidson C, Schmidt S, Fenchel M, Ikegami M, Whitsett JA, Hardie WD. Inhibition of PI3K by PX-866 prevents transforming growth factor-alpha-induced pulmonary fibrosis. Am J Pathol. 2010 Feb;176(2):679-86. doi: 10.2353/ajpath.2010.090123. Epub 2009 Dec 30. PubMed PMID: 20042669; PubMed Central PMCID: PMC2808075.

6: Ihle NT, Lemos R, Schwartz D, Oh J, Halter RJ, Wipf P, Kirkpatrick L, Powis G. Peroxisome proliferator-activated receptor gamma agonist pioglitazone prevents the hyperglycemia caused by phosphatidylinositol 3-kinase pathway inhibition by PX-866 without affecting antitumor activity. Mol Cancer Ther. 2009 Jan;8(1):94-100. doi: 10.1158/1535-7163.MCT-08-0714. PubMed PMID: 19139117; PubMed Central PMCID: PMC2633941.

7: Ihle NT, Lemos R Jr, Wipf P, Yacoub A, Mitchell C, Siwak D, Mills GB, Dent P, Kirkpatrick DL, Powis G. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance. Cancer Res. 2009 Jan 1;69(1):143-50. doi: 10.1158/0008-5472.CAN-07-6656. PubMed PMID: 19117997; PubMed Central PMCID: PMC2613546.

8: Howes AL, Chiang GG, Lang ES, Ho CB, Powis G, Vuori K, Abraham RT. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Mol Cancer Ther. 2007 Sep;6(9):2505-14. Epub 2007 Aug 31. PubMed PMID: 17766839.

9: Ihle NT, Paine-Murrieta G, Berggren MI, Baker A, Tate WR, Wipf P, Abraham RT, Kirkpatrick DL, Powis G. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Mol Cancer Ther. 2005 Sep;4(9):1349-57. PubMed PMID: 16170026; PubMed Central PMCID: PMC1432090.

10: Ihle NT, Williams R, Chow S, Chew W, Berggren MI, Paine-Murrieta G, Minion DJ, Halter RJ, Wipf P, Abraham R, Kirkpatrick L, Powis G. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling. Mol Cancer Ther. 2004 Jul;3(7):763-72. PubMed PMID: 15252137.

Explore Compound Types